7-Bromo-1H-indol-6-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7BrN2 |
|---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
7-bromo-1H-indol-6-amine |
InChI |
InChI=1S/C8H7BrN2/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H,10H2 |
InChI Key |
IKAAHTJPXIBIHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)Br)N |
Origin of Product |
United States |
Iii. Comprehensive Analysis of the Chemical Reactivity and Derivatization Pathways of 7 Bromo 1h Indol 6 Amine
Reactivity at the Bromine Center (C-7)
The carbon-bromine bond at the C-7 position is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. Direct nucleophilic substitution at this position is generally challenging.
Palladium-catalyzed cross-coupling reactions are the most effective methods for functionalizing the C-7 position of the indole (B1671886) ring. These reactions offer a robust platform for introducing a wide array of aryl, alkynyl, and amino substituents.
Suzuki-Miyaura Coupling: This reaction is widely used to form a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent. For bromoindoles, various palladium catalysts and conditions have been proven effective. lmaleidykla.ltacs.org Structurally similar 7-bromo-1H-indazoles have been successfully coupled with a range of aryl and heteroaryl boronic acids, suggesting similar reactivity for 7-Bromo-1H-indol-6-amine. nih.gov The reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base in an appropriate solvent.
| Catalyst | Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 °C | nih.gov |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Ethanol (B145695) | 100 °C (Microwave) | lmaleidykla.lt |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene/H₂O | 100 °C | acs.org |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the C-7 bromine and a terminal alkyne. This method is crucial for synthesizing alkynyl-indoles. Both traditional copper-co-catalyzed and modern copper-free conditions have been developed. mdpi.com Room-temperature, copper-free Sonogashira couplings have been reported for bromoindoles using specialized palladium precatalysts. nih.gov Nickel-catalyzed protocols also provide an alternative for coupling bromoindoles with terminal alkynes. nih.gov
| Catalyst System | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | nih.gov |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 °C | chim.it |
| NiCl₂(PCy₃)₂ | K₃PO₄ | Dioxane | 70 °C | nih.gov |
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond between the C-7 position and an amine. It is particularly useful for synthesizing complex diarylamines. Studies on the coupling of bromoindoles with aminoindoles have shown that the reaction can proceed efficiently even with unprotected indole N-H moieties, demonstrating high selectivity for the aryl bromide over the indole N-H. nih.govacs.org This suggests that this compound could be coupled with other amines or that it could undergo self-coupling or polymerization under certain conditions.
Direct nucleophilic aromatic substitution (SNAr) at the C-7 position of this compound is generally disfavored. SNAr reactions typically require the aromatic ring to be activated by strong electron-withdrawing groups, a condition not met by the electron-rich indole system. cem.com Attempts to perform SNAr on related halo-azaindoles often necessitate harsh conditions, such as high temperatures, and may result in low yields or rearrangement products. beilstein-journals.org
Substitution may be possible under forcing conditions using very strong bases (e.g., sodium amide), which could proceed through a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.com This pathway, however, often leads to a mixture of regioisomers, as the incoming nucleophile can attack either carbon of the aryne triple bond.
Reactivity at the Amine Functionality (C-6)
The primary amino group at C-6 is a versatile nucleophilic center, readily participating in a variety of transformations to build more complex structures.
The nucleophilic amine can be readily derivatized through reactions with electrophiles.
Acylation: The amine can react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form stable amide bonds. This reaction is demonstrated in the acylation of related aminoindazoles and indolinamines. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This has been shown for analogous aminoindazoles, which react smoothly with various sulfonyl chlorides. nih.gov
Alkylation: Direct alkylation of the C-6 amine with alkyl halides can be achieved, though it may be complicated by polyalkylation. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
The C-6 amino group is a key handle for constructing new heterocyclic rings fused to the indole core.
Imine Formation: The primary amine can condense with aldehydes or ketones to form imines (Schiff bases). These imines can be valuable intermediates themselves or can be reduced to secondary amines. rsc.org
Heterocycle Construction: The amine can serve as a nucleophilic component in cyclization reactions. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of fused pyrimidine (B1678525) rings. Similarly, reaction with hydrazine (B178648) can be a step in forming larger heterocyclic systems like indazoles. chemrxiv.orgresearchgate.net The formation of oxadiazole and oxazole (B20620) rings from related precursors has also been reported, highlighting the potential for diverse heterocycle synthesis starting from the amine group. chim.it
Reactivity at the Indole Nitrogen (N-1)
The indole nitrogen (N-1) possesses a lone pair of electrons and an acidic proton (pKa ≈ 17), making it both nucleophilic upon deprotonation and a site for electrophilic attack. wikipedia.orgbhu.ac.in Its reactivity often competes with the C-6 amine.
N-Alkylation: In the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), the indole nitrogen can be deprotonated and subsequently alkylated with various alkyl halides, such as propargyl bromide or substituted benzyl (B1604629) chlorides. nih.govajrconline.org
N-Protection: Due to the reactivity of the N-H bond, it is often necessary to protect the indole nitrogen to achieve selectivity in reactions at other positions (C-6 or C-7). Common protecting groups include tosyl (Ts), benzyl (Bn), and silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS). nih.govacs.org The choice of protecting group is critical and depends on its stability under the conditions of subsequent reaction steps. The unprotected indole N-H can sometimes interfere with reactions, for instance, by competing with other nucleophiles in cross-coupling reactions. acs.org
N-Alkylation and N-Acylation Reactions
The presence of two nitrogen atoms—the indole nitrogen (N-1) and the amino group nitrogen (N-6)—allows for selective or exhaustive N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide array of substituents, thereby modulating the molecule's steric and electronic properties.
N-Alkylation: The alkylation of amines and indoles is a well-established method for forming carbon-nitrogen bonds. wikipedia.org In the context of this compound, alkylation can occur at either the indole nitrogen or the exocyclic amino group. The regioselectivity of the alkylation is influenced by the reaction conditions, such as the choice of base and solvent. For instance, the use of a strong base like sodium hydride (NaH) tends to deprotonate the indole N-H, facilitating alkylation at the N-1 position. nih.govacs.org Weaker bases may favor alkylation at the more nucleophilic amino group. Common alkylating agents include alkyl halides. wikipedia.org The reaction of an amine with an alkyl halide results in the formation of a more substituted amine. wikipedia.org
N-Acylation: Acylation of the amino group is a common strategy to introduce carbonyl functionalities. Reagents such as acyl chlorides or anhydrides in the presence of a base are typically employed. For example, treating an aminobromoindole with an acyl chloride can yield the corresponding amide. This transformation is crucial for building more complex molecular architectures and is often a key step in the synthesis of biologically active compounds.
A general two-step approach has been developed for the synthesis of enantiopure bromotryptophans from unprotected bromoindoles. researchgate.net This involves the reaction of indole nucleophiles with cyclic sulfamidates derived from D-serine. researchgate.net
Strategies for N-Protection and Deprotection
To achieve selective reactions at other positions of the this compound molecule, it is often necessary to temporarily block the reactivity of the nitrogen atoms using protecting groups.
N-Protection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal. rsc.org The amino group can be protected by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. acs.org Similarly, the indole nitrogen can be protected, for instance, with a tert-butyldimethylsilyl (TBDMS) group by treatment with TBDMSCl and a base like NaH. nih.govacs.org The choice of protecting group is critical and depends on the planned subsequent reaction conditions.
N-Deprotection: The removal of these protecting groups, or deprotection, is equally important. The Boc group is typically cleaved under acidic conditions, for example, using trifluoroacetic acid (TFA) or aqueous phosphoric acid. acs.orgorganic-chemistry.org A mild method for the deprotection of the N-Boc group using oxalyl chloride in methanol (B129727) has also been reported. rsc.org Enzymatic methods for the deprotection of N-carbobenzyloxy (N-CBZ) protected amines have also been developed. google.com The TBDMS group can be removed using fluoride (B91410) ion sources such as tetra-n-butylammonium fluoride (TBAF). acs.org The selection of the deprotection method must be compatible with the other functional groups present in the molecule to avoid undesired side reactions.
Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring System
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C-3 position. bhu.ac.in The presence of the amino and bromo substituents on the benzene (B151609) portion of the indole ring in this compound introduces additional layers of complexity and control over substitution reactions.
Regioselectivity and Steric/Electronic Directing Effects of Existing Substituents
The outcome of electrophilic aromatic substitution on the this compound ring is governed by the directing effects of the existing substituents.
Amino Group (-NH₂): The amino group at C-6 is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. uomustansiriyah.edu.iq
Bromo Group (-Br): The bromine atom at C-7 is a deactivating but ortho-, para-directing group. It withdraws electron density via induction but can donate it through resonance.
Indole Nitrogen: The indole nitrogen also influences the electron distribution within the ring.
The interplay of these electronic effects, combined with steric hindrance from the substituents, dictates the position of incoming electrophiles. For instance, the activating effect of the amino group at C-6 would strongly direct incoming electrophiles to the ortho (C-5) and para (no available position) positions relative to it. However, the C-5 position is sterically hindered by the adjacent bromo group at C-7. The bromine atom directs to its ortho (C-6, already substituted) and para (C-4) positions. Therefore, electrophilic substitution is likely to be favored at the C-4 or C-5 positions, with the precise outcome depending on the specific electrophile and reaction conditions. It is known that the most reactive position on an unsubstituted indole ring is the C-3 position. acs.org
Nucleophilic aromatic substitution (SNAr) on the bromo-substituted ring is also a possibility, particularly if the ring is further activated by strongly electron-withdrawing groups. ambeed.com This would involve the displacement of the bromide ion by a nucleophile. ambeed.com
Iv. Advanced Spectroscopic and Structural Elucidation Techniques for 7 Bromo 1h Indol 6 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.
One-dimensional NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, offers fundamental insights into the molecular structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 7-Bromo-1H-indol-6-amine would display distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of these signals is influenced by the electronic environment of the protons.
Indole (B1671886) Protons: The protons on the indole ring (H1, H2, H3, H4, and H5) would show characteristic chemical shifts. The N-H proton (H1) of the indole ring is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 8.0-8.5 ppm. The protons on the pyrrole (B145914) part of the indole ring (H2 and H3) generally resonate at δ 6.5-7.5 ppm. The protons on the benzene (B151609) ring (H4 and H5) would appear in the aromatic region (δ 6.5-8.0 ppm).
Amino Protons: The protons of the primary amine (-NH₂) group at the C6 position would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration but is typically expected in the range of δ 3.0-5.0 ppm.
Aromatic Coupling: The adjacent protons on the benzene ring (H4 and H5) would exhibit spin-spin coupling, appearing as doublets.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Indole Carbons: The eight carbon atoms of the indole ring would produce signals in the aromatic region of the spectrum (typically δ 100-140 ppm). The carbon atom bonded to the bromine (C7) would be influenced by the halogen's electron-withdrawing and anisotropic effects. Similarly, the carbon atom attached to the amino group (C6) would also show a characteristic shift.
Substituent Effects: The bromine atom at C7 is expected to cause a downfield shift for C7, while the amino group at C6, being an electron-donating group, would cause an upfield shift for C6 and other carbons in conjugation.
Below is an interactive table summarizing the predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N1-H | 8.0 - 8.5 (broad singlet) | - |
| C2 | - | ~125 |
| H2 | ~7.0 - 7.3 (multiplet) | - |
| C3 | - | ~102 |
| H3 | ~6.4 - 6.7 (multiplet) | - |
| C3a | - | ~128 |
| C4 | - | ~120 |
| H4 | ~7.3 - 7.6 (doublet) | - |
| C5 | - | ~110 |
| H5 | ~6.7 - 7.0 (doublet) | - |
| C6 | - | ~140 |
| N6-H₂ | 3.0 - 5.0 (broad singlet) | - |
| C7 | - | ~115 |
| C7a | - | ~135 |
Note: These are estimated values and can vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons, such as between H4 and H5 on the benzene ring, and between H2 and H3 on the pyrrole ring. This helps to confirm the positions of substituents on the aromatic system.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal. For example, it would show a cross-peak between the signal for H4 and the signal for C4.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is vital for piecing together the molecular structure, especially for connecting quaternary carbons (carbons with no attached protons) to the rest of the molecule. For instance, correlations from the N-H proton (H1) to carbons C2, C3, C7a, and C8 would be expected, confirming the indole ring structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₈H₇BrN₂), HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass. A key feature would be the isotopic pattern of bromine; natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in two molecular ion peaks (M and M+2) of nearly equal intensity, which is a characteristic signature for a compound containing one bromine atom. openstax.orgyoutube.com
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like this compound. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation. The resulting mass spectrum would show a prominent pair of peaks corresponding to [C₈H₈BrN₂]⁺, again separated by two m/z units due to the bromine isotopes. Analysis of the fragmentation pattern, which can be induced (e.g., by tandem MS), can provide further structural information. Common fragmentation pathways for indoles involve cleavage of the pyrrole ring. scirp.orgnih.gov The presence of the amine group would also influence the fragmentation, often leading to the loss of ammonia (NH₃).
| Technique | Expected Observation for this compound |
| HRMS | Molecular ion peaks corresponding to the exact mass of C₈H₇⁷⁹BrN₂ and C₈H₇⁸¹BrN₂. |
| ESI-MS | Prominent [M+H]⁺ ion peaks at m/z values corresponding to C₈H₈⁷⁹BrN₂⁺ and C₈H₈⁸¹BrN₂⁺. |
| Isotopic Pattern | Two peaks of approximately equal intensity separated by 2 m/z units, characteristic of a single bromine atom. openstax.orgyoutube.com |
| Nitrogen Rule | The nominal molecular weight is odd (211 for ⁷⁹Br, 213 for ⁸¹Br), consistent with the presence of two nitrogen atoms (an even number). openstax.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would be expected to show several characteristic absorption bands:
N-H Stretching: Two distinct N-H stretching vibrations would be anticipated.
The indole N-H stretch typically appears as a sharp peak around 3400 cm⁻¹. mdpi.comresearchgate.net
The primary amine (-NH₂) group will show two bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹. These bands are generally weaker and sharper than O-H bands. orgchemboulder.comlibretexts.org
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations would appear as a series of bands in the 1450-1600 cm⁻¹ region.
N-H Bending: The N-H bending vibration of the primary amine is expected in the range of 1580-1650 cm⁻¹. orgchemboulder.com
C-N Stretching: The stretching vibration of the aromatic C-N bond would likely be observed in the 1250-1335 cm⁻¹ region. orgchemboulder.com
C-Br Stretching: The C-Br stretching vibration typically appears in the fingerprint region of the spectrum, between 690-515 cm⁻¹, and is often weak. libretexts.orgorgchemboulder.com
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Indole N-H | Stretch | ~3400 |
| Primary Amine N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Primary Amine N-H | Bend (Scissoring) | 1580 - 1650 |
| Aromatic C-N | Stretch | 1250 - 1335 |
| C-Br | Stretch | 515 - 690 |
X-ray Crystallography for Definitive Solid-State Structural Determination
While specific crystallographic data for this compound is not extensively reported in publicly available literature, the analysis of related bromo-indole derivatives by X-ray crystallography demonstrates the type of detailed structural insights that can be obtained. For instance, studies on other brominated indole compounds have successfully elucidated their crystal structures, revealing key intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state. The determination of the crystal structure of this compound would provide invaluable data, including the precise positions of the bromine and amine substituents on the indole ring and the planarity of the bicyclic system.
A hypothetical table of crystallographic data that could be obtained for this compound is presented below to illustrate the detailed nature of such an analysis.
Table 1: Illustrative Crystallographic Data for this compound
| Parameter | Example Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 12.8 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 980 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.80 |
Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS, UPLC)
Chromatographic techniques are indispensable tools for the purification and assessment of the purity of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are among the most powerful and commonly employed techniques in this regard.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile and thermally sensitive compounds. In the context of this compound, reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water), would be a suitable method for purity analysis. The retention time of the compound can be used for its identification, while the peak area provides quantitative information about its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for volatile and thermally stable compounds. While derivatization might be necessary to increase the volatility of this compound, GC-MS analysis would provide not only the retention time for identification but also the mass spectrum of the compound, which offers valuable structural information and confirmation of its molecular weight.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller stationary phase particles and higher pressures to achieve faster separations with greater resolution and sensitivity compared to conventional HPLC. This technique would be particularly advantageous for the rapid analysis of this compound, allowing for high-throughput screening of reaction mixtures or fine-tuning of purification protocols.
The following table provides an illustrative example of the typical parameters that might be employed in the chromatographic analysis of this compound.
Table 2: Illustrative Chromatographic Conditions for the Analysis of this compound
| Parameter | HPLC | GC-MS | UPLC |
|---|---|---|---|
| Column | C18 (4.6 x 150 mm, 5 µm) | HP-5ms (30 m x 0.25 mm, 0.25 µm) | C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid | Helium | Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |
| Detector | UV at 254 nm | Mass Spectrometer (EI) | UV at 254 nm |
| Oven Temperature | N/A | 100°C (2 min), then 10°C/min to 280°C | N/A |
| Injection Volume | 10 µL | 1 µL (split mode) | 2 µL |
V. Theoretical and Computational Investigations into the Electronic Structure and Reactivity of 7 Bromo 1h Indol 6 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in modern chemical research for studying the structural and electronic properties of molecules. ajchem-a.comsynquestlabs.com DFT methods, such as those employing the B3LYP functional, have proven effective in predicting molecular geometries, vibrational frequencies, and electronic parameters for a wide range of organic compounds, including indole (B1671886) derivatives. ajchem-a.combiointerfaceresearch.com These calculations provide a foundational understanding of the molecule's intrinsic properties.
The electronic properties of 7-Bromo-1H-indol-6-amine are governed by the interplay of the indole nucleus and its substituents: the electron-donating amino (-NH2) group and the halogen (-Br) group. The indole ring itself is an electron-rich aromatic system. The amino group at the C6 position is a strong activating group that increases the electron density of the benzene (B151609) portion of the ring through resonance. Conversely, the bromine atom at the C7 position exhibits a dual electronic effect: it is electron-withdrawing through induction but electron-donating through resonance.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. icourse.clubpressbooks.pub The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. ajchem-a.com
For this compound, the strong electron-donating -NH2 group is expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted indole. The HOMO is likely to have significant electron density distributed across the pyrrole (B145914) ring and the C6-amino-substituted benzene ring. The LUMO, conversely, would be distributed over the bicyclic system, ready to accept electron density. Computational studies on analogous molecules like (E)-7-((1H-indol-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one have shown that the HOMO-LUMO energy gap can be reliably calculated to predict intramolecular charge transfer phenomena. ajchem-a.com Analysis of related substituted indoles suggests that the HOMO-LUMO gap for this compound would likely fall in a range typical for reactive organic molecules. researchgate.netacs.org
A Molecular Electrostatic Potential (MEP) map would further visualize the electronic distribution, highlighting electron-rich areas (negative potential), such as around the nitrogen atoms, and electron-poor areas (positive potential), which are susceptible to nucleophilic attack. researchgate.net
Table 1: Predicted Electronic Properties of Indole and Related Derivatives
This table presents typical values for electronic properties derived from DFT calculations on indole and related substituted compounds, providing a basis for estimating the properties of this compound.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Indole (Calculated) | ~ -5.5 to -6.0 | ~ -0.5 to -1.0 | ~ 4.5 to 5.5 | ~ 1.9 to 2.1 |
| 5-Aminoindole (Calculated) | ~ -5.1 | ~ -0.3 | ~ 4.8 | ~ 2.5 |
| 7-Bromoindole (Calculated) | ~ -5.8 | ~ -0.8 | ~ 5.0 | ~ 2.3 |
| This compound (Predicted) | ~ -5.2 to -5.4 | ~ -0.6 to -0.9 | ~ 4.3 to 4.8 | ~ 2.5 to 3.0 |
Note: Values for this compound are predictive and extrapolated from data on similar structures. Actual values would require specific DFT calculations. researchgate.netacs.orgresearchgate.net
Computational methods are highly effective in predicting the regioselectivity of chemical reactions. For electrophilic aromatic substitution, the most reactive sites are typically those with the highest electron density, which can be identified by analyzing the coefficients of the HOMO or by calculating the energies of potential intermediates (sigma complexes). acs.org
In this compound, several factors influence its reactivity:
The Indole Nucleus: The pyrrole ring of indole is inherently electron-rich, with the C3 position being the most nucleophilic and prone to electrophilic attack. acs.org
The Amino Group (-NH2): As a powerful activating group, the amine at C6 strongly directs incoming electrophiles to the ortho and para positions. Relative to the C6-amine, the C5 and C7 positions are ortho, and the C3 position is not directly influenced by its resonance. However, it strongly activates the benzene ring.
The Bromo Group (-Br): The bromine at C7 is a deactivating group but is also an ortho, para director. It directs to the C6 and C5 positions (C6 is occupied).
The combination of these effects makes the prediction of regioselectivity complex. The C3 position remains a highly probable site for electrophilic attack due to the inherent reactivity of the indole core. On the benzene ring, the C5 position is activated by the C6-amino group (ortho) and deactivated by the C7-bromo group (meta). The C4 position is meta to the amino group and ortho to the bromo group. Computational analysis of the relative energies of the Wheland intermediates formed upon electrophilic attack at each position (C2, C3, C4, C5) would be the definitive method to predict the most favorable reaction site. researchgate.net For many heteroaromatic systems, it has been shown that the position with the lowest calculated 13C NMR chemical shift often correlates with the site of electrophilic attack. pressbooks.pub
For nucleophilic substitution, the bromine atom at C7 could potentially be displaced, particularly through transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, a common method for forming C-N bonds with bromoindoles. acs.orgmdpi.com
Computational Studies of Reaction Mechanisms and Transition States
DFT calculations are invaluable for mapping the entire energy landscape of a chemical reaction, including reactants, intermediates, transition states, and products. rsc.orgnih.gov This allows for a detailed understanding of the reaction mechanism, the role of catalysts, and the origins of selectivity. ufp.pt
For this compound, computational studies could investigate several important transformations:
Electrophilic Substitution: A mechanistic study of, for example, nitration or halogenation would involve locating the transition state for the attack of the electrophile at various positions (e.g., C3 vs. C5). The calculated activation barriers would provide a quantitative prediction of the reaction's regioselectivity.
Cross-Coupling Reactions: The mechanism of a palladium-catalyzed Buchwald-Hartwig or Suzuki coupling at the C7-Br position could be modeled. Such studies often reveal the intricate steps of oxidative addition, ligand exchange, reductive elimination, and the role of the phosphine (B1218219) ligand in the catalytic cycle. acs.org
Indole Synthesis: While the target compound is a substituted indole, computational studies on indole synthesis mechanisms, such as those catalyzed by copper, provide general insights into the C-C and C-N bond-forming steps that are fundamental to indole chemistry. ufp.pt
These computational investigations provide activation energies (ΔG‡) that can be used to rationalize experimental outcomes and guide the development of new synthetic methods. rsc.org
Conformational Analysis and Potential Tautomeric Equilibria in Related Indole Structures
The structure and reactivity of a molecule are dependent on its most stable conformation. For this compound, conformational flexibility is primarily associated with the rotation of the amino group at the C6 position. A potential energy surface (PES) scan, calculated by systematically rotating the C6-N bond, would reveal the rotational energy barrier and the most stable orientation of the -NH2 group relative to the indole ring. researchgate.net
Indole and its derivatives can theoretically exist in different tautomeric forms, with the most common being the 1H- and 3H-tautomers. However, extensive experimental and computational evidence shows that the 1H-tautomer is overwhelmingly the most stable form for the vast majority of indoles under normal conditions. jmchemsci.comresearchgate.net For the parent indole, the 1H-tautomer is favored by a significant energy margin. The substitution pattern on this compound is not expected to alter this fundamental preference, and it can be confidently predicted to exist almost exclusively as the 1H-tautomer.
Molecular Modeling for Understanding Structural Influences on Chemical Behavior
Beyond fundamental reactivity, molecular modeling is widely used to understand how a molecule's structure relates to its biological activity, a field known as Quantitative Structure-Activity Relationship (QSAR) studies. tandfonline.com If this compound were a scaffold for developing biologically active agents (e.g., enzyme inhibitors), molecular modeling would be a key tool. mdpi.comnih.gov
QSAR Studies: By synthesizing a series of derivatives of this compound and measuring their biological activity, a QSAR model can be developed. This model uses calculated molecular descriptors (e.g., steric, electronic, hydrophobic parameters) to create a mathematical equation that correlates chemical structure with activity. tandfonline.com
3D-QSAR (CoMFA/CoMSIA): These more advanced methods generate 3D contour maps that visualize regions where modifying the structure would likely increase or decrease activity. For example, a map might show that adding a bulky group in one region is favorable (steric field) or that placing a hydrogen bond donor in another is beneficial (electrostatic field). tandfonline.com
Molecular Docking: This technique computationally places the molecule into the binding site of a biological target, such as a protein or enzyme. nih.govsrce.hr The simulation calculates a docking score, which estimates the binding affinity, and predicts the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein. This is essential for rational drug design. nih.gov
These modeling techniques allow chemists to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts and accelerating the discovery of more potent and selective compounds. researchgate.net
Vi. Strategic Applications of 7 Bromo 1h Indol 6 Amine As a Key Synthetic Intermediate
Role as a Versatile Building Block for Complex Heterocyclic Architectures
7-Bromo-1H-indol-6-amine serves as a bifunctional building block, enabling the synthesis of a wide array of complex heterocyclic structures. The bromine atom at the C-7 position is a versatile handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions. scispace.com Simultaneously, the nucleophilic amino group at the C-6 position and the intrinsic reactivity of the indole (B1671886) N-H and C-3 positions provide additional sites for annulation and functionalization. acs.org
This dual reactivity allows for the construction of fused polycyclic systems, where the indole core is elaborated into more complex frameworks. For instance, the amino group can participate in condensation reactions with dicarbonyl compounds or their equivalents to form new heterocyclic rings fused to the indole scaffold. Subsequently, the C-7 bromo substituent can be used to append other molecular fragments or to induce further cyclizations. This approach has been instrumental in creating novel aza-indole analogues and other intricate scaffolds that are otherwise difficult to access. researchgate.net The strategic placement of the bromo and amino groups facilitates the regioselective synthesis of targeted isomers, which is a critical aspect in the development of biologically active molecules. The synthesis of complex marine natural products and their analogues, such as (+)-7-bromotrypargine (a β-carboline alkaloid), showcases the utility of bromo-substituted indoles in building elaborate molecular structures. nih.gov
Table 1: Examples of Heterocyclic Cores Accessible from Bromo-Amino Indole Scaffolds This table is illustrative of the types of structures that can be generated from functionalized indole building blocks like this compound.
| Heterocyclic Core | Synthetic Strategy | Potential Application Area |
|---|---|---|
| Pyrrolo[2,3-g]quinolines | Condensation at C6-amine, followed by intramolecular cyclization | Kinase Inhibitors |
| Carbolines | Pictet-Spengler or Bischler-Napieralski type reactions | CNS Agents, Antitumor |
| Fused Indolo-diazepines | Reaction of C6-amine with difunctional electrophiles | Anxiolytics, Anticonvulsants |
| Annulated Indoles | Intramolecular Heck or Buchwald-Hartwig reactions | Materials Science, Drug Discovery |
| Poly-substituted Indoles | Sequential cross-coupling and functional group manipulation | Broad-spectrum Bioactivity |
Precursor in the Rational Design and Synthesis of Advanced Chemical Scaffolds
The rational design of molecules with specific biological or material properties relies on the precise control of three-dimensional structure and electronic properties. This compound is an exemplary precursor for such design strategies. researchgate.net The distinct reactivity of its functional groups allows medicinal chemists to systematically explore the chemical space around the indole scaffold.
In the context of drug discovery, the C-7 bromine atom can serve multiple roles. It can act as a synthetic handle for late-stage functionalization, allowing for the introduction of various aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura, Stille, or Sonogashira coupling reactions to probe the binding pockets of target proteins. mdpi.com Furthermore, the bromine atom itself can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity and selectivity for a biological target. The C-6 amino group provides a vector for attaching solubilizing groups or pharmacophoric elements that can engage in hydrogen bonding with protein residues. This dual functionality is critical in the structure-activity relationship (SAR) studies needed to optimize lead compounds into clinical candidates. researchgate.net A related compound, 7-bromo-4-chloro-1H-indazol-3-amine, is a key intermediate in the synthesis of Lenacapavir, a potent anti-HIV capsid inhibitor, highlighting the importance of such halogenated amino-heterocycles in the design of advanced therapeutics. mdpi.comresearchgate.net
Methodologies for Incorporation into Larger Molecular Frameworks
The incorporation of the this compound unit into larger and more complex molecules is achieved through a well-established portfolio of chemical reactions. The choice of methodology depends on the desired bond type and the compatibility with other functional groups in the molecule.
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is highly amenable to Pd-catalyzed reactions, which are fundamental for C-C and C-heteroatom bond formation. scispace.com
Suzuki-Miyaura Coupling: Reacting the C-7 bromide with boronic acids or esters to form C-C bonds, attaching new aryl or vinyl groups. scispace.com
Buchwald-Hartwig Amination: Forming C-N bonds by coupling the C-7 bromide with various amines. This has been successfully applied to the synthesis of diindolylamines by coupling bromoindoles with aminoindoles. acs.org
Heck Reaction: Creating C-C bonds by reacting the C-7 bromide with alkenes. mdpi.com
Sonogashira Coupling: Forming C-C triple bonds by coupling the C-7 bromide with terminal alkynes, a key step in the synthesis of many complex natural products and functional materials. mdpi.com
Reactions of the Amino Group: The C-6 amine is a versatile nucleophile.
Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amide or sulfonamide linkages.
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines.
Cyclocondensation: Participation in reactions that form a new ring, such as the Friedländer annulation with ketones to form quinolines.
Table 2: Key Methodologies for Functionalizing this compound
| Reaction Site | Methodology | Reagents | Bond Formed |
|---|---|---|---|
| C7-Br | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | C-C |
| C7-Br | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | C-N |
| C7-Br | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C-C (alkynyl) |
| C6-NH₂ | Acylation | RCOCl or (RCO)₂O, Base | N-C (amide) |
| C6-NH₂ | Reductive Amination | RCHO/RCOR', Reducing agent (e.g., NaBH₃CN) | N-C (amine) |
| N1-H | N-Alkylation / N-Arylation | R-X, Base | N-C |
Development of Chemical Libraries through Combinatorial Approaches
Combinatorial chemistry aims to rapidly generate large numbers of structurally diverse molecules for high-throughput screening. This compound is an ideal scaffold for such approaches due to its multiple points of diversification. The orthogonal reactivity of the C-7 bromo and C-6 amino groups allows for the systematic and independent introduction of a wide variety of substituents.
A typical combinatorial strategy would involve a multi-step sequence where the indole scaffold is elaborated in a controlled fashion. For example, one could first diversify the C-6 amino group by reacting the starting material with a library of different carboxylic acids to produce a set of amides. Each of these products could then be subjected to a Suzuki-Miyaura coupling reaction using a library of boronic acids to introduce diversity at the C-7 position. Further diversification could be achieved by alkylating the indole nitrogen. This approach allows for the exponential generation of a large chemical library from a small number of starting reagents. Research has demonstrated the successful creation of a 93-member annulated indole library by combining indole aryne cycloaddition chemistry with subsequent Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions on a bromo-indole scaffold, showcasing the power of this strategy for accessing novel chemical space. scispace.com Similarly, three-component reactions involving aminoindoles, aromatic aldehydes, and dicarbonyl compounds have been used to generate libraries of fused tetracyclic heterocycles. researchgate.net
Table 3: Illustrative Combinatorial Library Synthesis Plan This table outlines a hypothetical 2-step combinatorial synthesis using this compound (Scaffold) to generate a 9-member library from two sets of 3 reagents.
| Step | Reaction | Reagent Set 1 (R¹-COOH) | Reagent Set 2 (R²-B(OH)₂) |
|---|---|---|---|
| 1 | Amidation at C6-NH₂ | Acetic Acid (A) | - |
| Benzoic Acid (B) | - | ||
| Cyclohexanecarboxylic Acid (C) | - | ||
| 2 | Suzuki Coupling at C7-Br | - | Phenylboronic Acid (x) |
| - | Thiophene-2-boronic Acid (y) | ||
| - | 4-Methoxyphenylboronic Acid (z) | ||
| Resulting Products | Ax, Ay, Az | Bx, By, Bz | Cx, Cy, Cz |
Vii. Future Research Directions and Emerging Opportunities in the Chemistry of 7 Bromo 1h Indol 6 Amine
Exploration of Novel and Sustainable Synthetic Routes
Traditional methods for indole (B1671886) synthesis, such as the Fischer, Reissert, and Madelung syntheses, have been foundational but often suffer from limitations like harsh reaction conditions, the use of hazardous reagents, and the generation of significant chemical waste. nih.gov The future synthesis of 7-Bromo-1H-indol-6-amine and its analogs will necessitate a shift towards more sustainable and efficient "green" chemistry principles.
Key areas for exploration include:
Multicomponent Reactions (MCRs): These reactions offer a powerful strategy for constructing complex molecules like polysubstituted indoles in a single, atom-economical step from three or more starting materials. nih.gov A future MCR approach could conceivably assemble the 7-bromo-6-amino-indole core from simple, readily available precursors, significantly reducing step count and purification needs.
Catalyst-Free and Green Solvent Systems: Research into indole synthesis is increasingly focused on eliminating transition-metal catalysts and toxic organic solvents. nih.govrug.nl Future routes could employ water, ethanol (B145695), or deep eutectic solvents, combined with catalyst-free conditions or recyclable organocatalysts, to minimize environmental impact. researchgate.net
Novel Annulation Strategies: Developing new cyclization strategies that start from simple, functionalized nitroarenes or anilines represents a promising avenue. nih.gov For instance, a sequence involving the reduction of a suitably substituted nitroarene followed by a cascade condensation/rearrangement could provide a direct and scalable route to the target molecule.
| Feature | Traditional Methods (e.g., Fischer Indole Synthesis) | Potential Sustainable Methods |
|---|---|---|
| Starting Materials | Arylhydrazines and ketones/aldehydes | Simple anilines, nitroarenes, alkynes, aldehydes |
| Reaction Conditions | Often require strong acids, high temperatures | Milder conditions, often room temperature |
| Catalysts | Stoichiometric acid promoters (e.g., ZnCl2, PPA) | Catalyst-free, recyclable organocatalysts, or earth-abundant metal catalysts |
| Solvents | Often high-boiling, non-polar organic solvents | Green solvents (water, ethanol, PEG) or solvent-free conditions |
| Atom Economy | Moderate, with formation of byproducts | High, especially in MCRs and cascade reactions |
| Waste Generation | Significant, including acidic and organic waste | Minimized, aligning with green chemistry principles |
Development of Highly Selective and Efficient Derivatization Protocols
The this compound scaffold possesses multiple reactive sites, including the N1-H, C2-H, C3-H, C4-H, C5-H, the C7-Br bond, and the C6-amino group. Achieving site-selective functionalization is a formidable challenge but crucial for creating diverse and well-defined derivatives for structure-activity relationship (SAR) studies.
Future research should focus on:
Regioselective C-H Functionalization: Directing group strategies have emerged as a powerful tool for functionalizing traditionally less reactive C-H bonds on the benzene (B151609) core of indoles (C4-C7). spirochem.comnih.govmdpi.com Research into removable or traceless directing groups that can selectively activate the C4 or C5 positions of this compound would enable the introduction of new substituents with high precision.
Cross-Coupling Reactions: The C7-bromo substituent is an ideal handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. researchgate.net These reactions would allow for the introduction of a wide array of aryl, alkynyl, vinyl, and amino moieties at this position, vastly expanding the accessible chemical space.
Orthogonal Derivatization: A key opportunity lies in developing orthogonal strategies that allow for the sequential and selective modification of different positions. For example, a protocol could involve an initial Sonogashira coupling at the C7-Br position, followed by a directed C-H arylation at C4, and concluding with acylation of the C6-amino group.
| Target Site | Reaction Type | Potential Functional Groups to Introduce |
|---|---|---|
| C7-Br | Suzuki Coupling | Aryl, Heteroaryl |
| C7-Br | Sonogashira Coupling | Alkynyl |
| C7-Br | Buchwald-Hartwig Amination | Substituted Amines |
| C6-NH2 | Acylation / Sulfonylation | Amides, Sulfonamides |
| N1-H | Alkylation / Arylation | Alkyl, Benzyl (B1604629), Aryl |
| C4-H / C5-H | Directed C-H Functionalization | Aryl, Alkyl, Silyl (B83357) |
| C3-H | Friedel-Crafts Acylation | Acyl |
Integration into Automated and High-Throughput Synthesis Platforms
To rapidly explore the chemical space surrounding this compound, modern automation and high-throughput synthesis techniques are indispensable. These platforms enable the creation of large, diverse libraries of compounds for biological screening or materials testing in a fraction of the time required by traditional methods. rug.nl
Emerging opportunities in this area include:
Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, reaction control, and the ability to perform multi-step sequences without intermediate purification. nih.govhitgen.com A multi-step flow process could be designed to first synthesize the this compound core and then pass the output through subsequent reactor loops containing different reagents to generate a library of derivatives. nih.govacs.org
Acoustic Droplet Ejection (ADE): This technology allows for the automated, miniaturized, and accelerated synthesis of compound libraries on a nanomole scale. nih.govnih.govresearchgate.net By using sound waves to transfer nanoliter volumes of reagents, an ADE platform could be used to perform thousands of derivatization reactions in parallel on a microplate, enabling a rapid and exhaustive exploration of reaction conditions and building block compatibility. acs.org
Robotic Synthesis Platforms: Fully automated platforms can integrate synthesis, purification, and analysis, allowing for the design-make-test-analyze (DMTA) cycle to be significantly accelerated. rsc.org Such a system could be programmed to synthesize a matrix of this compound derivatives and directly submit them for biological or physicochemical property screening.
| Technology | Key Advantages | Application to this compound |
|---|---|---|
| Flow Chemistry | Enhanced safety, precise control of temperature/time, easy scalability, multi-step sequences. | Rapid synthesis of the core scaffold and sequential derivatization to create focused libraries. |
| Acoustic Droplet Ejection (ADE) | Ultra-miniaturization (nmol scale), high speed, reduced reagent consumption and waste. nih.gov | Massive parallel synthesis for SAR exploration and reaction condition screening. |
| Fully Automated Robotic Platforms | Integration of synthesis, work-up, purification, and analysis; accelerates DMTA cycles. | Autonomous generation and testing of derivative libraries to rapidly identify lead compounds. |
Computational Design and Prediction of Novel this compound Derivatives with Tailored Reactivity
Computational chemistry and molecular modeling are powerful predictive tools that can guide and rationalize synthetic efforts, saving considerable time and resources. Applying these methods to this compound can help in the rational design of new derivatives with bespoke properties.
Future research directions should leverage:
Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of novel derivatives. For instance, DFT can help determine the most likely sites for electrophilic or nucleophilic attack, predict the impact of different substituents on the molecule's HOMO-LUMO gap (relevant for materials science applications), and elucidate complex reaction mechanisms.
Quantitative Structure-Activity Relationship (QSAR): Once an initial set of derivatives is synthesized and tested for biological activity, QSAR models can be built to correlate specific structural features with activity, guiding the design of more potent compounds.
Molecular Docking and Dynamics: For applications in drug discovery, molecular docking simulations can predict how different derivatives of this compound might bind to a specific protein target. This in silico screening can prioritize which derivatives to synthesize, focusing efforts on those with the highest predicted binding affinity and most favorable interactions.
| Computational Method | Predicted Properties / Application |
|---|---|
| Density Functional Theory (DFT) | Electron density distribution, HOMO/LUMO energies, reaction mechanism analysis, prediction of reactive sites. |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra and electronic transitions. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and non-covalent interactions within the molecule. |
| Molecular Docking | Prediction of binding modes and affinities to biological targets (e.g., enzymes, receptors). |
| Molecular Dynamics (MD) Simulation | Analysis of the stability of ligand-protein complexes and conformational changes over time. |
Q & A
Q. What are the common synthetic routes for preparing 7-Bromo-1H-indol-6-amine, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : A practical two-step synthesis involves regioselective bromination followed by cyclization . For bromination, N-bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄) at 0–5°C achieves high regioselectivity for the 7-position, yielding ~80% of the brominated intermediate . Cyclization using hydrazine hydrate in 2-methyltetrahydrofuran (2-MeTHF) at 105°C for 18 hours produces the indole-6-amine scaffold. Key optimizations include:
- Solvent choice : 2-MeTHF improves solubility and reduces side reactions.
- Temperature control : Maintaining ≤5°C during bromination minimizes undesired di-bromination.
- Purification : Recrystallization in methanol/water (4:1 v/v) achieves >95% purity without column chromatography .
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Key signals include aromatic protons at δ 7.41 (d, J = 7.9 Hz, 1H) and δ 6.85 (d, J = 7.9 Hz, 1H), with an amine proton resonance at δ 5.33 (s, 2H) .
- ¹³C NMR : Critical markers include carbons at δ 149.1 (C-Br), δ 141.1 (C-NH₂), and δ 101.0 (C-3) .
- HRMS : Confirm molecular weight with [M+H]⁺ at m/z 247.9413 .
- Purity assessment : Quantitative NMR (qNMR) or GC-MS (>97% purity) is recommended to detect trace regioisomers .
Q. What storage conditions are required to maintain the stability of this compound?
- Methodological Answer : Store at 2–8°C in airtight, light-protected containers. Solubility in DMSO (10 mM stock solutions) is stable for 6 months at -20°C. Avoid freeze-thaw cycles to prevent degradation .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in the bromination of indole derivatives?
- Methodological Answer :
- Directing groups : Electron-withdrawing substituents (e.g., -CN) at the 6-position direct bromination to the 7-position via resonance stabilization .
- Reaction medium : Polar aprotic solvents (e.g., H₂SO₄) enhance electrophilic bromination kinetics.
- Competitive experiments : Use GC-MS or HPLC to monitor regioisomer ratios (e.g., 7-bromo vs. 4-bromo products) under varying conditions .
Q. How can computational models predict the reactivity of this compound in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the C-3 position may exhibit higher reactivity due to electron-rich indole π-systems .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina. Compare binding affinities of brominated vs. non-brominated analogs .
Q. How should researchers resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer :
- SAR studies : Systematically modify substituents (e.g., -NH₂, -Br) and assay activity. For instance, replacing bromine with methyl groups may reduce steric hindrance in kinase binding pockets .
- Dose-response curves : Test multiple concentrations to identify non-linear effects (e.g., cytotoxicity at high doses masking target inhibition).
- Orthogonal assays : Validate results using both in vitro (e.g., enzyme inhibition) and in cellulo (e.g., proliferation) models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
